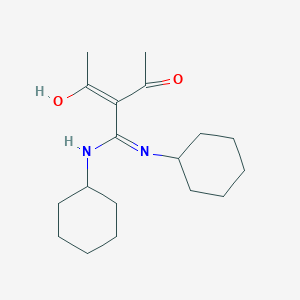
Pentane-2,4-dione, 3-bis(cyclohexylamino)methylene-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentane-2,4-dione, 3-bis(cyclohexylamino)methylene- is a chemical compound with the molecular formula C12H19NO2 It is a derivative of pentane-2,4-dione, where the hydrogen atoms at the 3-position are replaced by bis(cyclohexylamino)methylene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentane-2,4-dione, 3-bis(cyclohexylamino)methylene- typically involves the reaction of pentane-2,4-dione with cyclohexylamine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of pentane-2,4-dione, 3-bis(cyclohexylamino)methylene- may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is often subjected to rigorous quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Pentane-2,4-dione, 3-bis(cyclohexylamino)methylene- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The bis(cyclohexylamino)methylene groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Pentane-2,4-dione, 3-bis(cyclohexylamino)methylene- has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of various chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of pentane-2,4-dione, 3-bis(cyclohexylamino)methylene- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming complexes that exhibit unique chemical and physical properties. These interactions can influence various biochemical processes and pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Pentane-2,4-dione: The parent compound, which lacks the bis(cyclohexylamino)methylene groups.
3-(bis(methylthio)methylene)pentane-2,4-dione: A similar compound with methylthio groups instead of cyclohexylamino groups.
3-(bis(benzylthio)methylene)pentane-2,4-dione: Another derivative with benzylthio groups.
Uniqueness
Pentane-2,4-dione, 3-bis(cyclohexylamino)methylene- is unique due to the presence of the bis(cyclohexylamino)methylene groups, which impart distinct chemical properties and potential applications. These groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C18H30N2O2 |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
(E)-2-acetyl-N,N'-dicyclohexyl-3-hydroxybut-2-enimidamide |
InChI |
InChI=1S/C18H30N2O2/c1-13(21)17(14(2)22)18(19-15-9-5-3-6-10-15)20-16-11-7-4-8-12-16/h15-16,21H,3-12H2,1-2H3,(H,19,20)/b17-13- |
InChI Key |
IXVDHDFVYUWYAP-LGMDPLHJSA-N |
Isomeric SMILES |
C/C(=C(\C(=O)C)/C(=NC1CCCCC1)NC2CCCCC2)/O |
Canonical SMILES |
CC(=C(C(=O)C)C(=NC1CCCCC1)NC2CCCCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-[2-(Undecylamino)ethylamino]ethyl]phenol](/img/structure/B14219536.png)
methanone](/img/structure/B14219541.png)
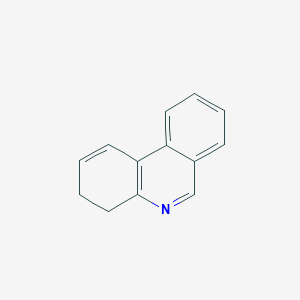

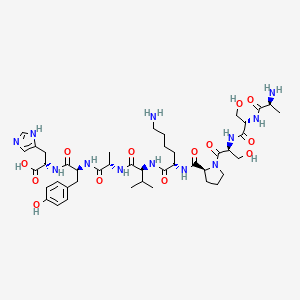
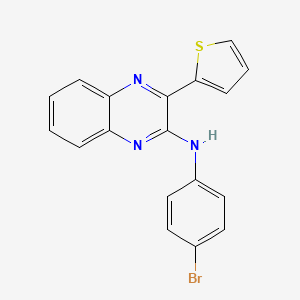
![Diselenide, bis[3-(chloromethyl)-2-naphthalenyl]](/img/structure/B14219578.png)
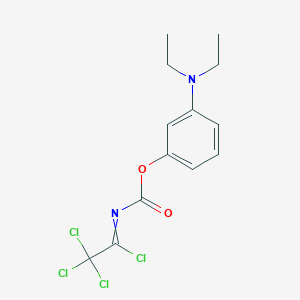
![1,3-Dimethyl-2-[(oct-1-en-1-yl)sulfanyl]benzene](/img/structure/B14219586.png)

![N-(2,5-Dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-3-hydroxybenzamide](/img/structure/B14219595.png)
![2-[(2-{[3-(Aminomethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14219598.png)

![5-[4-(4-Butoxyphenyl)phenyl]-1,3-difluoro-2-isothiocyanatobenzene](/img/structure/B14219609.png)
